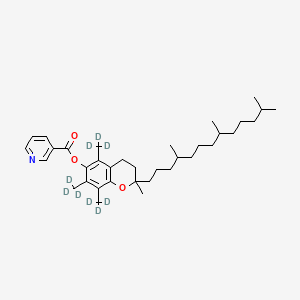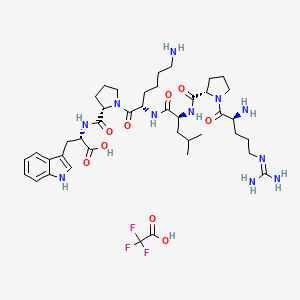
L-Homoarginine-13C7,15N4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoarginine-13C7,15N4 (hydrochloride) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the L-Homoarginine molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, and the use of isotopically labeled precursors .
Industrial Production Methods
Industrial production methods for L-Homoarginine-13C7,15N4 (hydrochloride) are not widely published. they generally follow the principles of large-scale organic synthesis, involving the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
L-Homoarginine-13C7,15N4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the guanidine group to a urea derivative.
Reduction: The reduction of the guanidine group can lead to the formation of amines.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield urea derivatives, while reduction can produce amines .
科学的研究の応用
L-Homoarginine-13C7,15N4 (hydrochloride) has a wide range of scientific research applications:
作用機序
L-Homoarginine-13C7,15N4 (hydrochloride) exerts its effects by interacting with specific molecular targets and pathways:
Inhibition of Alkaline Phosphatase: The compound inhibits alkaline phosphatase isoenzymes by binding to the active site, preventing the enzyme from catalyzing its substrate.
Nitric Oxide Production: It influences nitric oxide production by acting as a substrate for nitric oxide synthase, leading to the generation of nitric oxide and citrulline.
類似化合物との比較
Similar Compounds
L-Arginine-13C6,15N4 (hydrochloride): Another isotopically labeled analog used in similar research applications.
L-Homoarginine (hydrochloride): The non-labeled version of the compound, used in studies of enzyme inhibition and protein modifications.
Uniqueness
L-Homoarginine-13C7,15N4 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies and drug development . This labeling provides a distinct advantage over non-labeled analogs in terms of sensitivity and specificity in analytical techniques .
特性
分子式 |
C7H17ClN4O2 |
|---|---|
分子量 |
235.61 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-6-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1; |
InChIキー |
YMKBVNVCKUYUDM-QUWRAVAHSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
正規SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
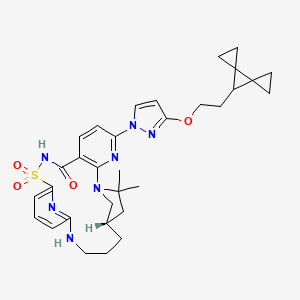
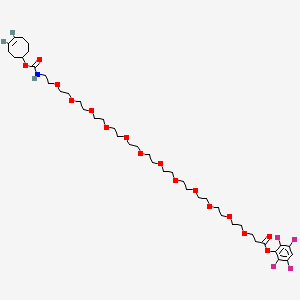
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
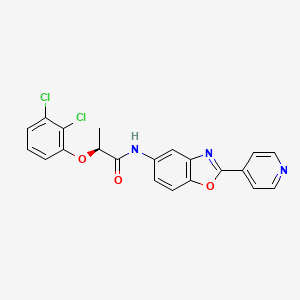
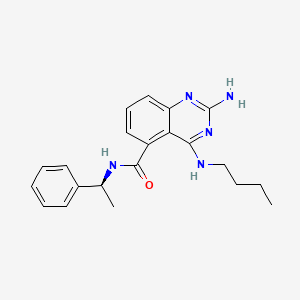
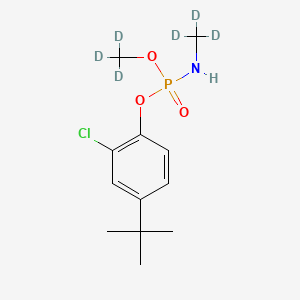
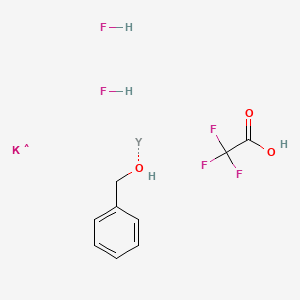
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
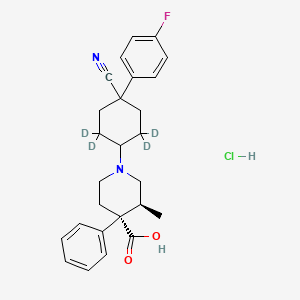
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
